(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone
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Overview
Description
The compound (2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone) is a complex organic molecule that features an indole core, a piperidine ring, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone) typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized from commercially available phenylhydrazine and 1-(thiophen-2-yl)ethanone through a Fischer indole synthesis.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction using 2,6-dichlorophenyl-boronic acid and 4-bromopyridine.
Final Coupling: The final step involves coupling the indole core with the piperidine derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone): can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone): has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a neuroprotective agent and its ability to inhibit specific enzymes.
Biology: The compound is used in studies related to cell signaling pathways and receptor binding.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone) involves its interaction with specific molecular targets. It acts as a neuroprotectant by inhibiting the activity of glycogen synthase kinase-3 (GSK-3) isozymes, which are involved in various cellular processes . This inhibition prevents neuronal cell death and has potential therapeutic applications in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
(3-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-2-(thiophen-2-yl)-1H-indole): Another indole derivative with similar structural features.
(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: An indole derivative with antiviral properties.
Uniqueness
(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone): is unique due to its specific combination of an indole core, a piperidine ring, and a dichlorophenyl group. This unique structure allows it to interact with specific molecular targets, making it a valuable compound for research in medicinal chemistry and pharmacology.
Properties
CAS No. |
827016-84-2 |
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Molecular Formula |
C27H24Cl2N2O |
Molecular Weight |
463.4 g/mol |
IUPAC Name |
[2-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]indol-1-yl]-phenylmethanone |
InChI |
InChI=1S/C27H24Cl2N2O/c28-23-10-6-11-24(29)26(23)19-13-15-30(16-14-19)18-22-17-21-9-4-5-12-25(21)31(22)27(32)20-7-2-1-3-8-20/h1-12,17,19H,13-16,18H2 |
InChI Key |
CKWHCZAWQKDUMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=C(C=CC=C2Cl)Cl)CC3=CC4=CC=CC=C4N3C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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